Product packaging for Ethyl icosa-5,8,11,14,17-pentaenoate(Cat. No.:)

Ethyl icosa-5,8,11,14,17-pentaenoate

Cat. No.: B1219680
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery within Lipid Science

The journey to understanding Ethyl icosa-5,8,11,14,17-pentaenoate is intrinsically linked to the broader discovery and investigation of omega-3 fatty acids. These polyunsaturated fatty acids (PUFAs) gained prominence in the latter half of the 20th century as researchers began to uncover their profound physiological effects. Eicosapentaenoic acid (EPA), the parent acid of the ethyl ester, was identified as a key component of fish oils, which were associated with cardiovascular benefits.

The development of the ethyl ester form of EPA was a significant step in translating the potential health benefits of omega-3 fatty acids into a more stable and concentrated form for research and pharmaceutical use. This process involves the esterification of the free fatty acid, which enhances its stability and allows for purification. Highly purified forms of EPA ethyl ester, such as icosapent ethyl, have been the subject of extensive clinical investigation. One of the first fish-oil based medications to receive regulatory approval was a combination of omega-3-acid ethyl esters, which included ethyl eicosapentaenoate, in 2004. Subsequently, a highly purified form of ethyl eicosapentaenoate was approved in 2012 for managing severe hypertriglyceridemia. More recently, its use has been expanded to include the reduction of cardiovascular risk in specific patient populations.

Structural Basis and Nomenclature within Lipidomics Research

This compound is a long-chain polyunsaturated fatty acid ethyl ester. Its structure consists of a 20-carbon backbone with five cis double bonds and an ethyl ester group at the carboxyl end. The systematic nomenclature for this compound is ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate.

In the field of lipidomics, a shorthand notation is often used to describe fatty acids. For EPA, this is typically represented as 20:5n-3. This indicates a 20-carbon chain with 5 double bonds, with the first double bond located at the third carbon atom from the methyl (omega) end of the molecule. The ethyl ester form is specified by its chemical name.

Below is a table summarizing the key structural and chemical identifiers for this compound.

Identifier Value
IUPAC Name ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Chemical Formula C22H34O2
Molecular Weight 330.50 g/mol
CAS Number 86227-47-6
InChI Key SSQPWTVBQMWLSZ-AAQCHOMXSA-N

Data sourced from PubChem and other chemical databases.

Academic Significance of Polyunsaturated Fatty Acid Ethyl Esters (PUFA-EEs)

Polyunsaturated fatty acid ethyl esters (PUFA-EEs), particularly those of the omega-3 family like this compound, hold considerable significance in academic research. Their importance stems from their biological activities and their utility as tools to investigate the roles of fatty acids in health and disease.

Research has shown that PUFA-EEs can influence a variety of physiological processes. One of the most extensively studied areas is their effect on lipid metabolism. Studies have demonstrated that supplementation with omega-3 acid ethyl esters can lead to a significant reduction in plasma triacylglycerol levels. nih.gov The mechanisms behind this are thought to involve the inhibition of triglyceride synthesis in the liver and the stimulation of triglyceride degradation. unc.edu

The anti-inflammatory properties of PUFA-EEs are another major area of academic interest. EPA can act as a substrate for enzymes that produce anti-inflammatory lipid mediators, such as resolvins. pharmacoeconomics.ru Furthermore, biophysical modeling studies suggest a high affinity of EPA and DHA ethyl esters for enzymes in the pro-inflammatory arachidonic acid cascade, potentially explaining their anti-inflammatory effects. researchgate.net

The table below highlights key findings from research on the academic significance of PUFA-EEs.

Research Area Key Findings
Cardiovascular Health Highly purified EPA ethyl ester has been shown to significantly reduce the risk of major adverse cardiovascular events in certain patient populations. nih.gov
Lipid Metabolism Omega-3 PUFA ethyl esters can effectively lower plasma triglyceride levels. nih.govdovepress.com
Inflammation EPA is a precursor to potent anti-inflammatory molecules and can modulate inflammatory pathways. pharmacoeconomics.ru
Cellular Function EPA can be incorporated into cell membranes, potentially altering membrane fluidity and function.

Current Research Landscape and Emerging Questions in the Field

The current research landscape for this compound is dynamic, with ongoing efforts to further elucidate its mechanisms of action and explore its potential in various biological contexts. While its cardiovascular benefits are well-established in specific populations, the precise molecular pathways through which it exerts these effects are still being actively investigated.

Recent studies have focused on the impact of EPA ethyl esters on cellular and molecular processes beyond lipid lowering. For instance, research is exploring its role in modulating inflammatory responses and its effects on endothelial function. There is also growing interest in understanding how the esterification of EPA influences its bioavailability and transport within the body.

Emerging questions in the field include:

What are the full spectrum of signaling pathways modulated by this compound?

How does the specific esterification to an ethyl group compare to other forms of EPA in terms of cellular uptake, metabolism, and biological activity?

Beyond cardiovascular health, what are the potential applications for highly purified EPA ethyl esters in other areas of medicine?

What are the long-term effects of sustained high levels of EPA on cellular and tissue physiology?

The continued investigation into these and other questions will undoubtedly expand our understanding of this important fatty acid ester and its role in human biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O2 B1219680 Ethyl icosa-5,8,11,14,17-pentaenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3

InChI Key

SSQPWTVBQMWLSZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Synonyms

5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)-
AMR-101
AMR101
eicosapentaenoic acid ethyl ester
Epadel
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
ethyl all-cis-5,8,11,14,17-icosapentaenoate
ethyl eicosapentaenoate
ethyl eicosapentaenoic acid
ethyl icosapentaenoate
ethyl-eicosapentaenoic acid
ethyl-EPA
icosapent
icosapent ethyl
vascepa

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Ethyl Icosa 5,8,11,14,17 Pentaenoate

Established Synthetic Pathways for PUFA Ethyl Esters

The production of ethyl icosa-5,8,11,14,17-pentaenoate predominantly starts from raw materials like fish oil, which contains EPA in triglyceride form. wikipedia.orghealthline.com The core chemical challenge is to efficiently convert these triglycerides or free fatty acids into their ethyl ester form while preserving the delicate polyunsaturated structure.

Enzymatic Synthesis Approaches (e.g., Lipase-Catalyzed Esterification)

Enzymatic methods are favored for their specificity and operation under mild conditions, which minimizes the risk of isomerization or oxidation of the highly unsaturated fatty acid chains. mdpi.com Lipases are the most commonly used enzymes for this purpose. The synthesis can proceed through several lipase-catalyzed reactions, including direct esterification of free fatty acids with ethanol (B145695) or transesterification (alcoholysis) of existing esters (like triglycerides) with ethanol. mdpi.comresearchgate.net

Extensive research has focused on identifying the most effective lipases. google.com For instance, Lipozyme IM, derived from Rhizomucor miehei, has demonstrated high yields in producing highly unsaturated fatty acid (HUFA) ethyl esters from fish oils. jst.go.jp Studies have shown that the yield of EPA and docosahexaenoic acid (DHA) ethyl esters can reach over 95% and 52-71%, respectively, after a 12-hour incubation period using this immobilized lipase (B570770). jst.go.jp Another widely used biocatalyst is Novozym® 435, from Candida antarctica, which is effective in both transesterification and the acidolysis of ethyl acetate (B1210297) with EPA concentrate to yield the desired ethyl ester. mdpi.commdpi.com

The reaction conditions are critical for optimizing enzymatic synthesis. Optimal temperatures for ethanolysis are typically between 40 and 50°C. jst.go.jp The process can be performed in solvent-free systems or using organic solvents like n-hexane. mdpi.comnih.gov Recent advancements include the use of ultrasonic packed-bed bioreactors, which can enhance mass transfer, increase the reaction rate, and allow for continuous production with high conversion rates (over 93%). mdpi.com

Table 1: Comparison of Lipases in this compound Synthesis
Lipase SourceReaction TypeKey FindingsReference
Rhizomucor miehei (Lipozyme IM)EthanolysisShowed the highest yield of HUFA ethyl esters from fish oils, with EPA ethyl ester yields over 95%. jst.go.jp jst.go.jp
Candida antarctica (Novozym® 435)Acidolysis / TransesterificationAchieved conversion yields of 88–94% in acidolysis. mdpi.com Effective in continuous ultrasonic bioreactors, maintaining high conversion. mdpi.com mdpi.commdpi.com
Pseudomonas sp.EsterificationUsed for the hydrolysis of fish oil to generate free fatty acids for subsequent esterification. epa.gov epa.gov
Rhizopus oryzaeEsterificationShowed selectivity, discriminating against DHA during esterification, which can be useful for separating EPA and DHA. mdpi.com mdpi.com

Chemical Esterification and Transesterification Methods

Chemical methods, particularly base-catalyzed transesterification, are a common route for producing fatty acid ethyl esters from triglycerides found in fish oil. healthline.comresearchgate.net This process involves reacting the oil with ethanol in the presence of an alkaline catalyst.

Commonly used catalysts include sodium ethoxide (C₂H₅ONa) and potassium hydroxide (B78521) (KOH). researchgate.netscispace.comfao.org Research indicates that sodium ethoxide can be more efficient than potassium hydroxide for the transesterification of fish oil. scispace.comfao.org The reaction is influenced by several factors, including the molar ratio of alcohol to oil, catalyst concentration, reaction temperature, and reaction time. researchgate.net For example, using 0.8% sodium ethoxide as a catalyst at 60°C for over 30 minutes can transesterify more than 98% of fish oil triglycerides into fatty acid ethyl esters. researchgate.netscispace.comfao.org The application of ultrasonic energy can accelerate this process by increasing the surface area contact between the reactants and the catalyst, potentially reducing production time compared to conventional agitation methods. scispace.comfao.org

Table 2: Chemical Transesterification Reaction Parameters
CatalystMolar Ratio (Alcohol:Oil)TemperatureTimeYieldReference
Sodium Ethoxide (0.8%)Not Specified60°C>30 min (with ultrasound)>98% researchgate.netscispace.com
Potassium Hydroxide (1.0 wt%)6:1 (Mixed Methanol (B129727)/Ethanol)40°C30 min97.3% tandfonline.com

Industrial Scale Production and Purification Methodologies

Achieving the high purity (often >96%) required for pharmaceutical-grade this compound necessitates a multi-step purification process. google.comgoogle.com Industrial strategies often combine several techniques, each leveraging different physicochemical properties of the fatty acid esters to separate the target compound from a complex mixture. google.com

Molecular Distillation Techniques

Molecular distillation, or short-path distillation, is a crucial first step in concentrating EPA ethyl ester from the initial ester mixture. researchgate.netlanphan.com This technique is ideal for thermally sensitive compounds as it operates under a high vacuum, which lowers the boiling point of the substances. researchgate.net The separation is based on molecular weight, allowing for the removal of shorter-chain and more saturated fatty acid esters. lanphan.com

In an industrial setting, a typical process might start with a fish oil ethyl ester mixture where the EPA-EE purity is between 68% and 72%. google.comgoogle.com A single pass through a molecular distillation unit can increase this purity to a range of 79% to 83%, with yields reaching 50% to 70%. google.comgoogle.com Optimization of operating conditions, such as temperature, is critical; for instance, studies have shown optimal temperatures to be below 140°C to prevent chemical changes in the fatty acids. nih.govconicet.gov.ar

Chromatographic Separation for High Purity

To achieve purities exceeding 95%, chromatographic methods are indispensable. selectscience.net These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): This method is used in the final polishing steps to reach very high purity levels. One patented industrial method describes using preparative chromatography to take an EPA-EE feed of 88-92% purity up to 96% or higher, with a recovery of 85-90%. google.comgoogle.com

Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that offers higher throughput and recovery compared to traditional batch chromatography, making it suitable for industrial-scale purification. google.com It can be used to produce EPA ethyl ester with a purity greater than 97%. google.comwipo.int The choice of stationary phase is critical; hydrophilic adsorbents like silica (B1680970) are effective in normal-phase SMB for separating Omega-3 components. google.com

Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): This is a more recent and efficient method for large-scale purification. Using specialized packing materials like AQ-C18, RP-MPLC can purify omega-3 fatty acid ethyl esters to over 90% purity with a recovery rate of around 74%. nih.govnih.gov This method has shown significant potential for enhancing production efficiency compared to traditional RP-HPLC. nih.gov

Salt Precipitation and Other Purification Methods

Salt precipitation is an intermediate purification step that can be employed between molecular distillation and chromatography. google.comgoogle.com In this chemical method, the concentrated ester mixture (e.g., 79-83% EPA-EE) is dissolved in an alcoholic solvent like ethanol. An alkali, such as sodium hydroxide, is added, leading to the precipitation of salts of certain fatty acids. google.com This step can effectively remove impurities like DHA-EE and saturated fatty acids, further increasing the EPA-EE purity to a level of 88-92% with a yield of around 50%. google.comgoogle.com

Table 3: Industrial Purification Workflow for this compound
Purification StepStarting PurityResulting PurityTypical YieldReference
1. Molecular Distillation68-72%79-83%50-70% google.comgoogle.com
2. Salt Precipitation79-83%88-92%~50% google.comgoogle.com
3. Preparative Chromatography88-92%>96%85-90% google.comgoogle.com

Synthesis of Isotopic and Fluorescently Labeled Derivatives for Research

The ability to trace ethyl eicosapentaenoate in vivo and in vitro is fundamental to understanding its physiological roles. This has driven the development of sophisticated synthetic strategies to incorporate stable isotopes and fluorescent reporters into the molecule.

Carbon-13 and Deuterium (B1214612) Labeling for Metabolic Tracing

Isotopically labeled versions of ethyl eicosapentaenoate are invaluable tools for metabolic studies, enabling researchers to follow the absorption, distribution, metabolism, and excretion of the molecule without altering its chemical properties.

Carbon-13 Labeling:

Uniformly ¹³C-labeled EPA has been utilized in metabolic studies to track its conversion to other bioactive lipids. nih.govnih.gov The synthesis of ¹³C-labeled EPA can be achieved through biotechnological methods, for instance, by cultivating marine bacteria that naturally produce EPA, such as Shewanella marinintestina, in a medium containing ¹³C-labeled acetate as the sole carbon source. researchgate.net This method can yield EPA with a high percentage of ¹³C incorporation. researchgate.net Once the ¹³C-labeled EPA is produced and extracted, it can be converted to its ethyl ester. A common method for this esterification involves reacting the free fatty acid with ethanol in the presence of an acid catalyst. google.com Lipase-catalyzed acidolysis is another effective method for synthesizing ethyl eicosapentaenoate from the free fatty acid. mdpi.com

Labeled PrecursorOrganism/MethodProductApplication
¹³C-AcetateShewanella marinintestina¹³C-Eicosapentaenoic AcidMetabolic Tracing
¹³C-Eicosapentaenoic AcidAcid-catalyzed esterification or Lipase-catalyzed acidolysis¹³C-Ethyl icosa-5,8,11,14,17-pentaenoateMetabolic Tracing Studies

Deuterium Labeling:

Deuterium-labeled polyunsaturated fatty acids are also synthesized for metabolic research. Chemical synthesis routes have been developed for creating deuterated fatty acids, which can then be esterified to form the corresponding ethyl esters. nih.gov For example, a common strategy involves the reduction of appropriate acetylenic ethers with deuterium gas in the presence of a catalyst like Wilkinson's catalyst, followed by a series of coupling reactions to construct the full carbon chain. nih.gov The final deuterated fatty acid can then undergo esterification with ethanol to yield the desired deuterium-labeled ethyl eicosapentaenoate. google.com

Incorporation of Reporter Tags for Cellular Localization Studies

To visualize the uptake and distribution of ethyl eicosapentaenoate within cells, fluorescent reporter tags can be attached to the molecule. This allows for real-time imaging and provides insights into its subcellular localization.

A powerful and highly specific method for fluorescently labeling fatty acids is through "click chemistry". nih.govnih.govmedchemexpress.com This bioorthogonal reaction allows for the covalent attachment of a fluorescent dye to a modified fatty acid with high efficiency and under mild conditions. nih.gov

A strategy for labeling EPA involves the synthesis of an alkyne-containing analog of EPA. nih.gov This can then be introduced to cells and subsequently reacted with an azide-functionalized fluorescent dye, such as a rhodamine or cyanine (B1664457) derivative, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmedchemexpress.com This results in a stable, fluorescently tagged EPA molecule within the cellular environment. To obtain the fluorescently labeled ethyl ester, the alkyne-modified EPA could be esterified with ethanol prior to its introduction to a cellular system or the fluorescently tagged EPA could potentially be esterified, though the former is a more common approach in metabolic labeling studies.

Reporter Tag StrategyDescriptionApplication
Click Chemistry Synthesis of an alkyne-containing eicosapentaenoic acid analog. This analog is then reacted with an azide-functionalized fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable, fluorescently tagged molecule.Cellular imaging and localization studies of eicosapentaenoic acid and its derivatives.

The use of these advanced synthetic and derivatization strategies provides researchers with a powerful toolkit to investigate the complex roles of this compound in health and disease.

Advanced Analytical Methodologies for Ethyl Icosa 5,8,11,14,17 Pentaenoate Quantification and Structural Elucidation

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of fatty acid esters due to their volatility. For EPA-EE analysis, the sample is often injected directly, though in complex matrices, derivatization to other forms like methyl esters might be used for broader fatty acid profiling. oup.comindexcopernicus.com

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of EPA-EE. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, enabling structural elucidation and specific detection. researchgate.net

For analysis, a sample containing EPA-EE is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. google.com The column, often a polar phase like a wax-type (e.g., Carbowax) or a cyano-substituted phase, separates compounds based on their boiling points and interactions with the stationary phase. oup.comgoogle.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification by matching it against spectral libraries. researchgate.net

Quantitative analysis by GC-MS is highly specific and sensitive. It often involves selected ion monitoring (SIM), where the instrument is set to detect only specific ions known to be characteristic of EPA-EE. This enhances sensitivity and reduces interference from co-eluting compounds. For accurate quantification, an internal standard, such as ethyl heptadecanoate (E17:0) or methyl tricosanoate (B1255869) (C23:0), is typically added to the sample before processing. oup.comresearchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration, correcting for variations in injection volume and sample preparation. researchgate.net

Table 1: GC-MS Parameters and Findings for Fatty Acid Ethyl Ester Analysis

Parameter Description Findings & Notes Source
Column Type Typically fused silica (B1680970) capillary columns with polar stationary phases. SH-Wax or Kromat PC-88 columns are effective for separating fatty acid esters. google.commdpi.com
Injector Split/Splitless or on-column injection. Injector temperature is typically set around 200-260°C. google.comthepharmajournal.com
Oven Program Temperature is programmed to ramp up to facilitate separation. An initial temperature of ~140°C, ramped to ~240°C, is a common protocol. indexcopernicus.comgoogle.com
Ionization Mode Electron Impact (EI) is standard for creating reproducible fragment libraries. EI generates characteristic fragmentation patterns for identification. researchgate.net
Detection Mode Full scan for identification; Selected Ion Monitoring (SIM) for quantification. SIM improves sensitivity and specificity for target analytes. researchgate.net

| Internal Standard | A non-native fatty acid ester added in a known amount. | Ethyl heptadecanoate (E17:0) is a commonly used internal standard. | researchgate.net |

GC-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most widely used method for assessing the purity of EPA-EE and quantifying its content in fish oil supplements. nih.govvitas.nomdpi.com The FID is a universal detector for organic compounds and offers high sensitivity, a wide linear range, and excellent stability. mdpi.com

In this method, the sample is analyzed similarly to GC-MS, but the eluting compounds are combusted in a hydrogen-air flame. This process produces ions that generate an electrical current proportional to the mass of carbon atoms entering the detector. For purity assessment, the area of the EPA-EE peak is compared to the total area of all peaks in the chromatogram (area normalization method), providing a percentage purity value. indexcopernicus.comgoogle.com

For accurate quantification, an internal standard is essential. oup.com The Global Organization for EPA and DHA Omega-3s (GOED) has established a reference method that utilizes an internal standard and calculates response factors to ensure accuracy. goedomega3.com The choice of GC column and temperature program is critical for achieving adequate resolution between different fatty acid esters, such as separating EPA-EE from docosahexaenoic acid ethyl ester (DHA-EE) and other closely related compounds. oup.comgoedomega3.com A simple and reliable technique for analyzing ethyl esters in fish oils involves transesterification using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) as a catalyst, followed by GC-FID analysis. nih.govjfda-online.com This method has shown good accuracy and precision, with recoveries between 90.8% and 95.2%. nih.govjfda-online.com

Table 2: GC-FID Method Validation for EPA-EE Quantification

Parameter Value/Range Notes Source
Recovery 90.8% - 95.2% Based on spiking fish oil samples with known amounts of EPA-EE. nih.govjfda-online.com
Limit of Quantification (LOQ) 2 mg/g For both EE-EPA and EE-DHA in fish oil samples. nih.govjfda-online.com
Intra-day Precision (RSD) 1.9% For EE-EPA analysis in a commercial fish oil sample. jfda-online.com
Inter-day Precision (RSD) 4.0% For EE-EPA analysis in a commercial fish oil sample. jfda-online.com

| Peak Resolution (Rs) | > 1.2 | Recommended resolution between C23:0 and C21:5 n-3 for ethyl ester analysis. | goedomega3.com |

Liquid Chromatography (LC) Techniques

Liquid chromatography provides a powerful alternative to GC, particularly for the analysis of less volatile compounds or complex mixtures without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is frequently used for the purification and analysis of EPA-EE. researchgate.net Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. mdpi.comnih.gov The mobile phase usually consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govnih.gov Detection is often performed using a UV detector, as the ester functional group provides some chromophoric activity, especially at lower wavelengths like 210 nm. mdpi.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm). nih.govmedipol.edu.tr This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. nih.govmedipol.edu.tr A UPLC method can shorten run times to less than five minutes, making it highly efficient for high-throughput analysis. medipol.edu.tr The principles of separation are the same as HPLC, but the improved efficiency allows for better separation of complex mixtures and lower limits of detection. nih.gov

Table 3: HPLC/UPLC Conditions for EPA-EE Analysis

Parameter HPLC UPLC Source
Column C18 (e.g., 4.6 mm ID, 5 µm particles) C18 (e.g., 2.1 mm ID, <2 µm particles) nih.govmedipol.edu.tr
Mobile Phase Methanol/Water or Acetonitrile/Water mixtures Similar to HPLC, often with buffer solutions nih.govnih.govmedipol.edu.tr
Flow Rate ~1.0 mL/min ~0.5 mL/min nih.govmedipol.edu.tr
Detection UV (210-254 nm), Charged Aerosol Detector (CAD) Diode Array Detector (DAD) researchgate.netnih.gov

| Run Time | 15-30 minutes | < 5 minutes | nih.govmedipol.edu.tr |

LC-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying EPA-EE in complex biological matrices such as human plasma. nih.govresearchgate.net This technique combines the superior separation power of LC (often UPLC) with the high selectivity and sensitivity of a tandem mass spectrometer. nih.govnih.gov

For analysis, the sample is first subjected to a simple extraction procedure, such as protein precipitation with acetonitrile. nih.gov The extract is then injected into the LC system. After chromatographic separation, the eluent enters the mass spectrometer. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is typically used to ionize the analyte. nih.govresearchgate.net

The key to LC-MS/MS is the use of Multiple Reaction Monitoring (MRM). In this mode, the first mass analyzer (Q1) is set to select the precursor ion (the molecular ion of EPA-EE). This ion is then fragmented in a collision cell (q2), and the second mass analyzer (Q3) is set to monitor for a specific, characteristic product ion. This two-stage filtering process provides exceptional specificity, virtually eliminating matrix interference and allowing for very low detection limits. nih.govresearchgate.net This method has been successfully validated and applied to pharmacokinetic studies, demonstrating linearity over concentration ranges like 1.00–1000 ng/mL for EPA-EE in plasma. nih.gov

Table 4: LC-MS/MS Method Parameters for EPA-EE in Plasma

Parameter Description Findings & Notes Source
Chromatography Reversed-phase UPLC/HPLC C18 column with a gradient of methanol and ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.gov
Ionization Source Atmospheric-Pressure Chemical Ionization (APCI) Operated in positive ion mode. nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification. nih.govnih.gov
Linearity Range 1.00 - 1000 ng/mL Demonstrated for EPA-EE in human plasma. nih.gov

| Application | Pharmacokinetic studies | Used to measure the concentration of EPA-EE over time after administration. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl icosa-5,8,11,14,17-pentaenoate. Unlike chromatographic methods, NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the different types of protons in the molecule and their chemical environment. The spectrum of EPA-EE shows characteristic signals that can be assigned to specific protons. For example, the terminal methyl group of the ethyl ester appears as a triplet, while the methylene (B1212753) group adjacent to the oxygen shows a quartet. The numerous vinyl protons in the five double bonds appear in a distinct region of the spectrum, and the bis-allylic protons (CH₂ groups located between two double bonds) are also clearly identifiable. chemicalbook.comaocs.org The integration of these signals can be used for quantitative purposes. aocs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in EPA-EE gives a distinct signal, allowing for confirmation of the carbon chain length, the number and position of the double bonds, and the presence of the ethyl ester group. pharmaffiliates.com Together, ¹H and ¹³C NMR provide a comprehensive structural confirmation of the compound.

Table 5: Characteristic NMR Chemical Shifts for this compound

Nucleus Chemical Shift (ppm) Range Assignment Source
¹H ~0.97 Triplet, terminal CH₃ of the fatty acid chain chemicalbook.comhmdb.ca
¹H ~1.25 Triplet, CH₃ of the ethyl ester group chemicalbook.comhmdb.ca
¹H ~2.80 Multiplet, bis-allylic protons (-CH=CH-CH₂-CH=CH-) chemicalbook.comhmdb.ca
¹H ~4.12 Quartet, O-CH₂ of the ethyl ester group chemicalbook.comhmdb.ca
¹H ~5.34 Multiplet, vinyl protons (-CH=CH-) chemicalbook.comhmdb.ca
¹³C ~14.3 Carbonyl of the ethyl ester (CH₃) pharmaffiliates.com
¹³C ~60.3 Methylene of the ethyl ester (O-CH₂) pharmaffiliates.com
¹³C ~127-132 Vinyl carbons (-C=C-) pharmaffiliates.com

¹H NMR and ¹³C NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The olefinic protons of the five double bonds typically resonate in the downfield region of approximately 5.30–6.20 ppm. The allylic protons, which are adjacent to the double bonds, appear in the range of 2.60–3.05 ppm. The ethyl ester group is characterized by a quartet from the methylene protons (-O-CH₂-) around 4.1 ppm and a triplet from the terminal methyl group (-CH₃) at about 1.2 ppm. The remaining methylene protons in the aliphatic chain produce signals between 1.2 and 2.5 ppm, while the terminal methyl group of the fatty acid chain resonates at approximately 0.98 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with a wider chemical shift range that typically results in less signal overlap compared to ¹H NMR. The carbonyl carbon of the ester group is readily identified by its resonance in the highly deshielded region of 172–178 ppm. The unsaturated carbons of the double bonds appear between 124 and 134 ppm. The carbon of the ethyl ester's methylene group (-O-CH₂-) resonates around 60 ppm, while its methyl carbon is found at approximately 14 ppm. The various methylene and methyl carbons of the fatty acid backbone are observed in the aliphatic region of the spectrum, generally between 10 and 35 ppm. researchgate.netresearchgate.net

A representative, albeit general, overview of the expected chemical shift regions for the key functional groups in this compound is provided in the table below.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester Carbonyl (-COO-)-172 - 178
Olefinic Protons (-CH=CH-)5.30 - 6.20124 - 134
Ester Methylene (-O-CH₂-)~ 4.1 (quartet)~ 60
Allylic Protons (=CH-CH₂-=)2.60 - 3.0525 - 30
Ester Methyl (-CH₃)~ 1.2 (triplet)~ 14
Fatty Acid Chain Methyl (-CH₃)~ 0.98 (triplet)~ 14
Aliphatic Methylene (-CH₂-)1.2 - 2.520 - 35

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC) for Elucidating Stereochemistry

While 1D NMR is excellent for confirming the basic structure, two-dimensional (2D) NMR techniques are crucial for elucidating the stereochemistry, specifically the configuration of the double bonds (cis or trans), and for unambiguously assigning all proton and carbon signals, especially in a molecule with multiple repeating units like this compound.

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that reveals scalar couplings between protons, typically those separated by two or three bonds (²J and ³J couplings). sdsu.edu In the COSY spectrum of this compound, cross-peaks would connect coupled protons, allowing for the tracing of the entire spin system of the fatty acid chain. For instance, the olefinic protons would show correlations to each other and to the adjacent allylic protons, helping to establish the connectivity along the carbon backbone. magritek.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H correlation. This is extremely useful for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For this compound, HSQC would definitively link each olefinic proton to its corresponding carbon, and each methylene proton to its carbon, resolving any ambiguities from the 1D spectra. magritek.commdpi.com

The stereochemistry of the double bonds (Z or cis configuration) can often be inferred from the coupling constants in high-resolution ¹H NMR spectra, but 2D NMR provides more definitive evidence. The ¹³C chemical shifts of the allylic carbons are also indicative of the double bond geometry, with carbons in a cis arrangement typically resonating at a different frequency than those in a trans configuration. mdpi.com

Sample Preparation and Extraction Methodologies from Biological Matrices

The quantification of this compound in biological samples such as plasma, serum, or tissues requires robust and efficient extraction methods to isolate the analyte from a complex matrix of proteins, other lipids, and various small molecules.

A common approach for the extraction of fatty acid ethyl esters (FAEEs) from plasma or serum is solid-phase extraction (SPE) . nih.gov In this method, the sample is first loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away with appropriate solvents, and the FAEEs are then eluted with a different solvent. This technique offers good recovery and sample cleanup.

Liquid-liquid extraction (LLE) is another widely used technique. Classical methods like the Folch and Bligh and Dyer methods, which use a chloroform/methanol solvent system, are effective for extracting a broad range of lipids, including FAEEs. nih.gov A modified LLE method using methyl tert-butyl ether (MTBE) and methanol has been shown to be as efficient as the traditional chloroform-based methods, with the advantage of using a less toxic solvent. schebb-web.de For tissue samples, homogenization is a critical first step to disrupt the cells and release the lipids. This is typically done in the presence of the extraction solvent. nih.govyoutube.com

A general procedure for the extraction of FAEEs from plasma can be summarized as follows:

Addition of an internal standard (e.g., a deuterated or odd-chain FAEE) to the plasma sample.

Protein precipitation and lipid extraction by adding a solvent mixture such as cold methanol, followed by centrifugation. mdpi.com

Isolation of the lipid-containing supernatant.

Further purification, if necessary, using SPE.

Evaporation of the solvent and reconstitution of the extract in a suitable solvent for analysis.

The choice of extraction method can depend on the specific biological matrix and the analytical technique to be used for quantification. For instance, in post-mortem plasma samples, careful optimization of the extraction method is necessary to minimize interferences from plasticizers and other contaminants. mdpi.com

Extraction Method Biological Matrix Key Advantages References
Solid-Phase Extraction (SPE)Plasma, SerumGood recovery, effective sample cleanup nih.gov
Liquid-Liquid Extraction (Chloroform/Methanol)Plasma, TissuesHigh extraction efficiency for a broad range of lipids nih.govschebb-web.de
Liquid-Liquid Extraction (MTBE/Methanol)Plasma, TissuesLess toxic solvent, comparable efficiency to chloroform-based methods schebb-web.de
Protein Precipitation with Cold MethanolPlasmaSimple, rapid mdpi.com

Quality Control and Reference Standard Development for Research

The availability of high-purity, well-characterized reference standards is fundamental for the accurate quantification of this compound in research and quality control laboratories. Certified Reference Materials (CRMs) provide traceability and ensure the reliability of analytical measurements.

The development of CRMs for polyunsaturated fatty acid (PUFA) esters, including cis-(5,8,11,14,17)-eicosapentaenoic acid ethyl ester (EPA-EE), involves a rigorous characterization process. nih.gov The purity of these standards is often determined using a mass balance approach, which involves quantifying the main component and all significant impurities (e.g., related fatty acid esters, residual solvents, water). researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the same compound. nih.gov It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the purity of the target analyte can be accurately calculated.

A study on the development of a CRM for EPA-EE reported a certified purity value of (98.9 ± 0.4) % with an expanded uncertainty (k=2, 95% confidence interval). nih.gov The stability of such standards is also a critical quality attribute. The same study found the EPA-EE CRM to be stable for 12 months at -4 °C. nih.gov

Pharmaceutical secondary standards are also available and are qualified against primary compendial standards (e.g., from the United States Pharmacopeia, USP). sigmaaldrich.comsigmaaldrich.comusp.org These standards are widely used in quality control laboratories for routine analysis. The USP provides a reference standard for eicosapentaenoic acid ethyl ester. sigmaaldrich.comusp.org

The quality control of these standards typically involves a battery of analytical tests, including:

Identity confirmation: by NMR and/or mass spectrometry.

Purity assessment: by gas chromatography with flame ionization detection (GC-FID) and/or qNMR. nih.gov

Quantification of impurities: including related fatty acids, positional isomers, and geometric isomers.

Determination of residual solvents and water content.

The availability and proper use of these well-characterized reference materials are essential for ensuring the accuracy and comparability of research findings related to this compound.

Biochemistry and Metabolism of Ethyl Icosa 5,8,11,14,17 Pentaenoate

Enzymatic Hydrolysis to Free Eicosapentaenoic Acid (EPA)

After oral administration, ethyl eicosapentaenoate must be hydrolyzed to its active form, eicosapentaenoic acid (EPA), to be utilized by the body. wikipedia.org This conversion is a critical first step in its metabolic pathway.

The hydrolysis of the ester bond in ethyl eicosapentaenoate is primarily catalyzed by carboxylesterases (CES), a class of enzymes belonging to the α,β-hydrolase-fold family. nih.govnih.gov These enzymes are abundant in various tissues, with the highest concentrations found in liver microsomes and the intestines. nih.govnih.gov Carboxylesterases play a crucial role in the metabolism of a wide range of ester-containing compounds, including therapeutic agents. nih.govnih.gov In the digestive system, particularly the small intestine, these enzymes act on the ethyl ester, cleaving it to release free eicosapentaenoic acid and ethanol (B145695). wikipedia.orgnih.gov This enzymatic action is essential as the ethyl ester form itself is not readily incorporated into cellular lipids.

There are two main human carboxylesterases, hCE1 and hCE2, which differ in their tissue distribution and substrate specificity. nih.gov While hCE1 is predominant in the liver, hCE2 is found at high levels in the intestine, making it a key player in the initial hydrolysis of ingested ethyl esters. nih.gov

The efficiency of enzymatic hydrolysis is dependent on both the specificity of the enzymes and the accessibility of the substrate. While carboxylesterases readily hydrolyze simple esters, the rate can be influenced by the physical state of the substrate. nih.gov For ethyl eicosapentaenoate, which is a lipid, its accessibility to the water-soluble esterases in the aqueous environment of the gut is a limiting factor.

Research has shown that the absorption of fatty acid ethyl esters is significantly enhanced when co-ingested with a high-fat meal. nih.gov The presence of dietary fats stimulates the release of bile salts, which emulsify the lipids into smaller droplets, thereby increasing the surface area available for enzymatic attack by pancreatic lipase (B570770) and carboxylesterases. nih.gov This suggests that substrate accessibility, improved by emulsification, is a critical factor for efficient hydrolysis. Studies comparing different forms of omega-3 fatty acids have indicated that the triglyceride form may be hydrolyzed more rapidly than the ethyl ester form, highlighting the influence of the molecular structure on enzyme action. regulations.gov

Absorption and Cellular Uptake Mechanisms of EPA and its Ethyl Ester

Following hydrolysis, the liberated EPA, along with any unhydrolyzed ethyl ester, is absorbed through the intestinal wall and distributed throughout the body.

The absorption of liberated EPA follows the general pathway for long-chain fatty acid absorption. After hydrolysis, free EPA and monoacylglycerides (from dietary fats) are incorporated into micelles, which are small aggregates formed with bile salts. nih.gov These micelles transport the fatty acids to the surface of the enterocytes, the absorptive cells of the small intestine. The fatty acids then diffuse across the apical membrane of the enterocytes.

Inside the enterocytes, the absorbed EPA is re-esterified, primarily back into triglycerides, and incorporated into large lipoprotein particles called chylomicrons. regulations.govnih.gov These chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream. regulations.gov

Once in the bloodstream within chylomicrons, the triglycerides are hydrolyzed by lipoprotein lipase, an enzyme located on the surface of endothelial cells lining the capillaries. This releases EPA, which can then be taken up by various tissues, including the liver, muscle, and adipose tissue. wikipedia.org The liver plays a central role in processing the absorbed EPA, where it can be stored, oxidized for energy, or incorporated into other lipoproteins (like VLDL) for redistribution to other tissues. wikipedia.org

Pharmacokinetic studies in healthy subjects receiving icosapent ethyl (a prescription form of ethyl EPA) show a time-dependent increase of EPA in both plasma and red blood cell membranes. researchgate.net Peak plasma concentration of EPA occurs approximately five hours after ingestion. wikipedia.org The extensive volume of distribution noted in these studies indicates that EPA is widely distributed throughout the body's tissues. researchgate.net

Table 1: Pharmacokinetic Parameters of Total EPA after 28 Days of Icosapent Ethyl Administration

This table presents data from a study on healthy subjects. The values represent the mean and standard deviation (SD) for the group receiving 4 g/day .

ParameterValue
Peak Plasma Concentration (Cmax)366 µg/mL
Half-life (t1/2)79 (47) hours
Apparent Clearance (CL/F)757 (283) mL/h
Apparent Volume of Distribution (Vz/F)82 (56) L
Data sourced from a pharmacokinetic study on icosapent ethyl. researchgate.net

Metabolic Fates and Pathways of Liberated EPA

Once taken up by cells, the liberated eicosapentaenoic acid can undergo several metabolic transformations, leading to the production of a diverse array of bioactive lipid mediators, or it can be utilized in cellular structures and energy metabolism. researchgate.netnih.gov

The primary metabolic fates of EPA include:

Incorporation into Cell Membranes: EPA is incorporated into the phospholipid bilayers of cell membranes, altering the membrane's fluidity and the function of membrane-bound proteins. This incorporation displaces arachidonic acid (ARA), an omega-6 fatty acid.

Beta-oxidation: EPA can be transported into mitochondria and peroxisomes to be oxidized, providing energy for the cell.

Conversion to Bioactive Mediators: This is one of the most significant fates of EPA. It serves as a precursor for various signaling molecules, which are generally less inflammatory than those derived from ARA. researchgate.net The main enzymatic pathways involved are:

Cyclooxygenase (COX) Pathway: The COX enzymes convert EPA into the 3-series prostaglandins (B1171923) (e.g., PGE₃) and thromboxanes (e.g., TXA₃). researchgate.net These molecules often have anti-inflammatory and anti-aggregatory properties.

Lipoxygenase (LOX) Pathway: The LOX enzymes metabolize EPA to produce 5-series leukotrienes (e.g., LTB₅) and E-series resolvins (e.g., Resolvin E1). researchgate.netrupress.org Resolvins are a class of specialized pro-resolving mediators (SPMs) that actively facilitate the resolution of inflammation. rupress.org

Cytochrome P450 (CYP) Pathway: CYP monooxygenases convert EPA into epoxyeicosatetraenoic acids (EEQs). researchgate.net These epoxides have demonstrated anti-inflammatory effects. researchgate.net

Modulation of Gene Expression: EPA and its metabolites can act as signaling molecules that regulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid and glucose metabolism. rupress.org

Influence on Energy Metabolism: Studies have shown that EPA can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, which can influence glucose uptake in muscle cells. nih.gov

Table 2: Major Metabolic Pathways of Liberated Eicosapentaenoic Acid (EPA)

This table summarizes the key enzymes, primary products, and general functions associated with the metabolic pathways of EPA.

Metabolic PathwayKey EnzymesPrimary ProductsGeneral Function of Products
Cyclooxygenase (COX) COX-1, COX-2Prostaglandins (PG₃ series), Thromboxanes (TXA₃)Anti-inflammatory, anti-platelet aggregation. researchgate.net
Lipoxygenase (LOX) 5-LOX, 12/15-LOXLeukotrienes (LT₅ series), E-series Resolvins (RvE1, RvE2)Weakly pro-inflammatory (LTB₅), potent anti-inflammatory and pro-resolving (Resolvins). researchgate.netrupress.org
Cytochrome P450 (CYP) CYP monooxygenasesEpoxyeicosatetraenoic acids (EEQs)Anti-inflammatory, vasodilation. researchgate.net
Beta-oxidation Mitochondrial & Peroxisomal enzymesAcetyl-CoAEnergy production.
Information compiled from multiple sources detailing EPA metabolism. researchgate.netrupress.org

Beta-Oxidation in Mitochondria and Peroxisomes

Fatty acid beta-oxidation, the process of breaking down fatty acids into acetyl-CoA, occurs in two primary cellular organelles: mitochondria and peroxisomes. nih.gov Both organelles contain a beta-oxidation pathway, but they differ in their substrate preferences and primary functions. nih.govresearchgate.net

Mitochondrial beta-oxidation is chiefly responsible for energy production, feeding the resulting acetyl-CoA into the citric acid cycle and oxidative phosphorylation to generate ATP. nih.govmdpi.com The peroxisomal pathway, however, is not directly coupled to ATP synthesis and primarily functions to shorten fatty acids that are poor substrates for mitochondria. nih.govmdpi.com This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins and leukotrienes. nih.gov

Due to its long chain (20 carbons) and multiple double bonds, the beta-oxidation of EPA is a cooperative effort between peroxisomes and mitochondria. The initial cycles of oxidation, particularly handling the double bonds at positions that hinder mitochondrial enzymes, may occur within the peroxisomes. This process shortens the fatty acid chain, and the resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA. nih.govmdpi.com This dual-organelle system ensures the efficient catabolism of complex polyunsaturated fatty acids like EPA.

Table 1: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Function ATP (Energy) Production. nih.govmdpi.comChain-shortening of complex fatty acids, biosynthesis of bioactive molecules. nih.govresearchgate.net
Substrates Short, medium, and long-chain fatty acidsVery-long-chain fatty acids (>C22), branched fatty acids, polyunsaturated fatty acids like EPA. nih.gov
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase
Energy Coupling Directly coupled to the electron transport chain for ATP synthesis. mdpi.comNot directly coupled to ATP synthesis; produces H₂O₂. nih.gov
Role in EPA Metabolism Completes the oxidation of shortened EPA chains to acetyl-CoA. nih.govPerforms initial oxidation cycles to shorten the EPA chain and resolve problematic double bond structures. nih.gov

Incorporation into Complex Lipids (e.g., Phospholipids (B1166683), Triglycerides, Cholesterol Esters)

Following its release from the ethyl ester form, EPA is actively incorporated into the body's lipid pools. This integration into complex lipids is a key aspect of its mechanism of action, as it alters the fatty acid composition of cell membranes and lipid droplets. Research has demonstrated that dietary supplementation with ethyl-EPA leads to its substantial incorporation into various lipid fractions.

In a study conducted on marmosets, dietary ethyl-EPA resulted in significant enrichment of EPA in plasma phospholipids, triglycerides, and cholesterol esters. sahmri.org.aunih.gov This incorporation also extends to the membranes of red blood cells (erythrocytes), where EPA displaces other fatty acids, such as the omega-6 fatty acid linoleic acid. sahmri.org.aunih.gov This alteration of membrane phospholipid composition is critical, as it directly influences membrane fluidity, receptor function, and the availability of substrates for the synthesis of lipid mediators.

Table 2: Incorporation of EPA into Lipid Fractions Following Ethyl-EPA Supplementation

Lipid FractionObservationSource(s)
Plasma Phospholipids Substantial incorporation of EPA was observed. sahmri.org.au, nih.gov
Plasma Triglycerides Substantial incorporation of EPA was observed. sahmri.org.aunih.gov
Plasma Cholesterol Esters Substantial incorporation of EPA was observed. sahmri.org.au, nih.gov
Erythrocyte Phospholipids Apparent incorporation of EPA, often at the expense of linoleic acid. sahmri.org.au, nih.gov

Elongation and Desaturation to Other Omega-3 Fatty Acids

Eicosapentaenoic acid is not a terminal fatty acid; it serves as a substrate for further metabolic conversion into other long-chain omega-3 polyunsaturated fatty acids. This process involves a series of reactions catalyzed by elongase and desaturase enzymes, primarily located in the endoplasmic reticulum. researchgate.netagrilife.org

Elongation : The EPA molecule (20:5n-3) can be elongated by an elongase enzyme, which adds a two-carbon unit from malonyl-CoA. This reaction converts EPA into docosapentaenoic acid (DPA), a 22-carbon fatty acid (22:5n-3). researchgate.netresearchgate.net Studies have shown that after EPA supplementation, the levels of DPA in plasma lipid fractions are elevated. sahmri.org.aunih.gov

Desaturation : Following elongation, DPA can be acted upon by a desaturase enzyme (Δ6-desaturase), which introduces another double bond. This final step converts DPA into docosahexaenoic acid (DHA, 22:6n-3), another critically important omega-3 fatty acid. researchgate.net This conversion pathway highlights EPA's role as an intermediate in the endogenous synthesis of DHA. researchgate.netresearchgate.net

The efficiency of this conversion can be influenced by various factors, and it represents a key pathway for maintaining the balance of different omega-3 fatty acids in tissues.

Biosynthesis of Bioactive Lipid Mediators from EPA

Perhaps the most significant metabolic fate of EPA is its conversion into a wide array of bioactive lipid mediators. These molecules are potent local hormones and signaling molecules that play crucial roles in regulating inflammation, immune responses, and vascular function.

Eicosanoid Pathways (e.g., Prostaglandins, Leukotrienes, Thromboxanes)

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids. The primary substrate for eicosanoid synthesis is the omega-6 fatty acid arachidonic acid (AA). However, when EPA is incorporated into cell membranes, it competes with AA for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

This competition leads to a shift in the type of eicosanoids produced:

COX Pathway : When COX enzymes metabolize EPA, they produce the 3-series prostaglandins (e.g., Prostaglandin (B15479496) E₃, PGE₃) and 3-series thromboxanes (e.g., Thromboxane (B8750289) A₃, TXA₃). researchgate.net

LOX Pathway : When LOX enzymes act on EPA, they generate the 5-series leukotrienes (e.g., Leukotriene B₅, LTB₅). researchgate.net

Crucially, the EPA-derived eicosanoids are often significantly less inflammatory and have different biological activities compared to their AA-derived counterparts (e.g., PGE₂, TXA₂, and LTB₄). researchgate.net For example, TXA₃ is a much weaker vasoconstrictor and platelet aggregator than TXA₂, and LTB₅ is a far less potent chemotactic agent for neutrophils than LTB₄. This shift in eicosanoid production is a key mechanism behind the anti-inflammatory effects of EPA.

Table 3: Comparison of Eicosanoids Derived from EPA and Arachidonic Acid (AA)

Eicosanoid FamilyDerived from Arachidonic Acid (AA)Derived from Eicosapentaenoic Acid (EPA)Comparative ActivitySource(s)
Prostaglandins PGE₂PGE₃PGE₃ is less inflammatory than PGE₂. researchgate.net
Thromboxanes TXA₂TXA₃TXA₃ is a weak platelet aggregator and vasoconstrictor. researchgate.net
Leukotrienes LTB₄LTB₅LTB₅ is a weak chemoattractant and inducer of inflammation. researchgate.net

Specialized Pro-resolving Mediators (SPMs: Resolvins, Protectins, Maresins)

Beyond the classic eicosanoids, EPA is the precursor to a distinct class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). nih.gov Unlike the pro-inflammatory eicosanoids, SPMs are actively involved in the resolution of inflammation, a process that facilitates the return to tissue homeostasis after injury or infection. nih.govnih.gov

The primary SPMs derived from EPA are the E-series resolvins. The biosynthesis is initiated by enzymes like cytochrome P450 or lipoxygenase, which convert EPA into an intermediate compound, 18-hydroxyeicosapentaenoic acid (18-HEPE). nih.gov This intermediate is then further metabolized by other enzymes to produce Resolvin E1 (RvE1) and Resolvin E2 (RvE2). nih.govharvard.edu

These molecules are potent regulators of immune cell activity. For instance, RvE1 can dampen the immune response, inhibit neutrophil infiltration into tissues, and stimulate the clearance of cellular debris by macrophages, thereby actively promoting the resolution of inflammation. nih.govnih.gov The production of these SPMs represents a critical pathway through which EPA exerts its beneficial effects on inflammatory conditions. nih.govnih.gov

Cytochrome P450 (CYP) Metabolism and Hydroxyeicosapentaenoic Acids (HEPEs)

In addition to the COX and LOX pathways, EPA is also a substrate for the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov These enzymes, found primarily in the liver but also in other tissues, metabolize EPA through two main types of reactions: hydroxylation and epoxidation. nih.govmdpi.commdpi.com

Hydroxylation : CYP enzymes can add a hydroxyl group (-OH) to the EPA molecule, producing various hydroxyeicosapentaenoic acids (HEPEs). A key example is 18-HEPE, which, as mentioned, is a crucial intermediate in the biosynthesis of E-series resolvins. nih.gov

Epoxidation : CYP epoxygenases can also add an oxygen atom across one of the double bonds of EPA, forming epoxyeicosatetraenoic acids (EpETEs). nih.govnih.gov Studies have shown that human CYP2C enzymes are efficient at this conversion, with a preference for epoxidizing the 17,18-double bond to form 17,18-EpETE. nih.gov These epoxide metabolites are themselves bioactive, with functions in regulating vascular tone and inflammation. nih.govnih.gov

This metabolic pathway provides another layer of complexity to the biological effects of EPA, generating a unique profile of signaling molecules with distinct physiological roles.

Table 4: Cytochrome P450 Metabolism of Eicosapentaenoic Acid (EPA)

CYP Enzyme FamilyReaction TypePrimary Products from EPABiological SignificanceSource(s)
CYP Epoxygenases (e.g., CYP2C8, CYP2C9) EpoxidationEpoxyeicosatetraenoic acids (EpETEs), such as 17,18-EpETE.Vasoactive and anti-inflammatory lipid mediators. nih.gov, nih.gov
CYP Hydroxylases HydroxylationHydroxyeicosapentaenoic acids (HEPEs), such as 18-HEPE.Precursors to Specialized Pro-resolving Mediators (e.g., Resolvin E1). nih.gov

Regulation of Fatty Acid Metabolism Enzymes by EPA and its Metabolites

Eicosapentaenoic acid (EPA) and its metabolites are significant regulators of lipid metabolism, orchestrating a shift in the body's metabolic preference from energy storage to fatty acid oxidation. This is achieved through the coordinated regulation of key enzymes involved in both the synthesis (lipogenesis) and breakdown (beta-oxidation) of fatty acids. The primary mechanisms of this regulation involve the modulation of gene expression through interactions with nuclear receptors and transcription factors.

EPA effectively suppresses the synthesis of new fatty acids in the liver and adipose tissue by downregulating the expression and activity of several key lipogenic enzymes. This contributes to a reduction in triglyceride accumulation. nih.gov

Acetyl-CoA Carboxylase (ACC): As the rate-limiting enzyme in de novo fatty acid synthesis, ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. nih.govwikipedia.org EPA has been shown to significantly decrease the mRNA levels of ACC. In one study involving 3T3-L1 adipocytes, EPA supplementation led to a 63.7% reduction in ACC mRNA levels. nih.gov This suppression is partly mediated by the downregulation of the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which is a key activator of lipogenic genes, including ACC. nih.govnih.gov

Fatty Acid Synthase (FASN): This multifunctional enzyme is responsible for the subsequent steps in the synthesis of palmitate from acetyl-CoA and malonyl-CoA. researchgate.net Similar to ACC, the expression of the FASN gene is downregulated by EPA, a response also linked to the inhibition of SREBP-1c. nih.gov

Stearoyl-CoA Desaturase (SCD): SCD is a critical enzyme in lipogenesis that introduces a double bond into saturated fatty acids, converting them into monounsaturated fatty acids, which are primary components of triglycerides. nih.gov EPA-rich oils have been found to alter the expression of SCD. nih.gov Studies have shown that dietary fish oil, rich in EPA, can downregulate the expression of SCD1 in the liver. nih.gov

The coordinated downregulation of these enzymes by EPA leads to a decreased capacity for fatty acid synthesis and triglyceride storage.

Interactive Data Table: Effect of EPA on Lipogenic Enzyme Gene Expression

EnzymeCell/Tissue TypeChange in mRNA ExpressionReference
Acetyl-CoA Carboxylase (ACC)3T3-L1 adipocytes↓ 63.7% nih.gov
Fatty Acid Synthase (FASN)Liver (in vivo)↓ (downregulated) nih.gov
Stearoyl-CoA Desaturase (SCD1)Liver (in vivo)↓ (downregulated) nih.gov

Upregulation of Fatty Acid Oxidation Enzymes

Concurrently with the suppression of lipogenesis, EPA and its metabolites enhance the catabolism of fatty acids for energy production by increasing the expression and activity of enzymes involved in mitochondrial and peroxisomal beta-oxidation.

Carnitine Palmitoyltransferase I (CPT1): CPT1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation, controlling the transport of long-chain fatty acids into the mitochondria. plos.org EPA has been shown to significantly increase the expression of CPT1α. In 3T3-L1 adipocytes, EPA supplementation resulted in a 2.3-fold increase in CPT-Iα mRNA levels. nih.gov This upregulation is often mediated by the activation of the transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov

Acyl-CoA Oxidase (ACOX): ACOX is the rate-limiting enzyme in the peroxisomal beta-oxidation pathway, which is responsible for the initial breakdown of very long-chain fatty acids. ebi.ac.ukwikipedia.org Studies in rats have demonstrated that administration of EPA ethyl ester increases the activity of fatty acyl-CoA oxidase. nih.gov The activation of PPARα by fatty acids is a known mechanism for inducing the expression of ACOX. taylorandfrancis.com

This dual action of inhibiting synthesis and promoting oxidation shifts the metabolic balance, favoring the utilization of fatty acids for energy and reducing lipid storage.

Interactive Data Table: Effect of EPA on Fatty Acid Oxidation Enzyme Gene Expression

EnzymeCell/Tissue TypeChange in mRNA/ActivityReference
Carnitine Palmitoyltransferase Iα (CPT1α)3T3-L1 adipocytes↑ 2.3-fold (mRNA) nih.gov
Acyl-CoA Oxidase (ACOX)Rat liver (in vivo)↑ (activity) nih.gov
2,4-Dienoyl-CoA ReductaseRat liver (in vivo)↑ (activity and mRNA) nih.gov

Role of Metabolites and Transcription Factors

The regulatory effects of EPA on fatty acid metabolism are primarily mediated through its interaction with and the subsequent activation or inhibition of key transcription factors. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): EPA is a known ligand and activator of PPARs, particularly PPARα. nih.gov Activation of PPARα is a central mechanism by which EPA upregulates genes involved in fatty acid oxidation, including CPT1 and ACOX. nih.govtaylorandfrancis.com

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): EPA suppresses the maturation and activity of SREBP-1c, a master regulator of lipogenesis. nih.govnih.gov By inhibiting SREBP-1c, EPA reduces the transcription of its target genes, including ACC, FASN, and SCD. nih.govnih.gov This inhibition of SREBP-1 maturation can occur through a PPARα-dependent pathway. nih.gov

The metabolites of EPA, such as various prostaglandins and other eicosanoids, can also exert their own biological effects, although the direct regulatory roles of specific metabolites on these enzymes are a complex area of ongoing research. nih.govresearchgate.net For instance, EPA is a precursor to eicosanoids of the 3-series (e.g., prostaglandin E3) and leukotrienes of the 5-series, which generally have lower inflammatory potential than those derived from arachidonic acid. nih.gov

Molecular and Cellular Mechanisms of Action of Ethyl Icosa 5,8,11,14,17 Pentaenoate

Modulation of Gene Expression and Transcriptional Regulation

The biological activities of Ethyl icosa-5,8,11,14,17-pentaenoate are significantly attributed to its ability to modulate the expression of a wide array of genes. This is primarily achieved through the regulation of key transcription factors that control cellular processes ranging from lipid metabolism to inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose homeostasis. While direct binding of this compound to PPARs is not fully characterized, its active form, EPA, and its metabolites can activate these receptors.

Cytochrome P450 (P450) eicosanoids, which are metabolic derivatives of fatty acids including EPA, have been identified as potent activators of PPARα. nih.gov In transactivation assays, P450 eicosanoids were shown to bind to and activate PPARα, leading to the modulation of PPARα target gene expression. nih.gov Furthermore, gel shift assays have demonstrated that these eicosanoids induce PPARα-specific binding to its cognate response element. nih.gov This suggests an indirect mechanism of action where this compound, upon conversion to EPA and subsequent metabolism by P450 enzymes, can lead to the activation of PPARα and the consequent regulation of its target genes.

It has also been noted that some PPAR activators can function through both receptor-dependent and -independent mechanisms. nih.gov For instance, the PPAR-α activator 5,8,11,14-eicosatetraynoic acid (ETYA), an analog of arachidonic acid, has been shown to exert anti-inflammatory effects independent of PPAR-α. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs) Modulation

Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. The active form of this compound, EPA, has been shown to modulate the activity of SREBPs, particularly SREBP-1c, which is a major regulator of fatty acid synthesis in the liver.

Research has indicated that EPA can down-regulate the expression of certain genes by inhibiting the SREBP-1c protein. This inhibitory action on SREBP-1c is a key mechanism by which EPA is thought to reduce hepatic triglyceride synthesis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The active form of this compound, EPA, has been demonstrated to perturb this pathway through novel mechanisms.

In pancreatic tumor cells, pre-incubation with EPA was found to preserve the inhibitor of NF-κB, IκBα, yet it did not prevent the activation of NF-κB itself; in fact, NF-κB activation was prolonged. nih.gov This suggests a complex and potentially unconventional mode of interaction with the NF-κB pathway. nih.gov

Furthermore, in human vascular endothelial cells, EPA has been shown to inhibit vascular endothelial growth factor (VEGF)-induced activation of NF-κB. nih.gov This inhibitory effect contributes to the anti-inflammatory properties of EPA by suppressing the expression of NF-κB target genes such as monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov Studies in adipose tissue of obese mice also suggest that EPA supplementation affects NF-κB signaling pathways. mdpi.com

Impact on Signal Transduction Pathways

Beyond its effects on gene expression, this compound, through its active form EPA, influences a variety of intracellular signal transduction pathways that are fundamental to cellular function.

G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Recent evidence has identified a role for EPA as a ligand for certain GPCRs.

Specifically, EPA has been shown to act as a ligand for G protein-coupled receptor 30 (GPR30). nih.gov In ovarian cancer cells, the interaction of EPA with GPR30 was found to mediate anticancer effects by inducing apoptosis. nih.gov This finding points to a novel mechanism through which EPA can exert its biological effects, linking omega-3 fatty acids directly to GPCR signaling in the context of cancer. nih.gov

Kinase Cascades (e.g., MAPK, PI3K/Akt)

Kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, are crucial for relaying extracellular signals to intracellular targets, thereby controlling processes like cell growth, differentiation, and survival. EPA has been shown to modulate these pathways in various cell types.

A study utilizing a combination of EPA and docosahexaenoic acid (DHA) demonstrated the activation of endothelial nitric oxide synthase (eNOS) through the redox-sensitive PI3-kinase/Akt and MAPKs pathways. plos.org This suggests a role for EPA in regulating vascular function via these kinase cascades. plos.org

In human umbilical vein endothelial cells (HUVECs), EPA was found to inhibit tumor necrosis factor-alpha (TNF-α)-induced expression of the adaptor protein Lnk through the PI3K/Akt pathway. nih.gov EPA treatment led to a decrease in the amount of activated Akt, suggesting that this is a potential mechanism by which EPA protects endothelial cells under inflammatory conditions. nih.gov

Furthermore, in Jurkat T-cells, EPA was observed to diminish the phorbol (B1677699) 12-myristate 13-acetate (PMA)- and anti-CD3 antibody-induced enzyme activity of extracellularly-regulated kinases 1 and 2 (ERK1/ERK2), which are key components of the MAPK pathway. nih.gov This indicates that EPA can regulate T-cell functions by modulating MAPK enzyme activity. nih.gov

The inhibitory effects of EPA on VEGF-induced MCP-1, IL-6, and IL-8 expression in human vascular endothelial cells are also mediated by the suppression of the p38 MAPK signaling pathway, in addition to the NF-κB pathway. nih.gov

Interactions with Cellular Proteins and Enzymes

EPA interacts with a variety of cellular proteins and enzymes, influencing key metabolic and signaling pathways. biospace.com These interactions are central to its biological effects.

A primary mechanism of EPA's action is its ability to compete with the omega-6 fatty acid, arachidonic acid (AA), for metabolism by key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov In inflammatory cells, AA is the precursor for the synthesis of highly pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2), thromboxane (B8750289) A2 (TXA2), and leukotriene B4 (LTB4). youtube.com

When EPA is present in the cell membrane, it is released by the same phospholipases that release AA and subsequently competes for the active sites of COX and LOX enzymes. nih.govimperial.ac.uk This competitive inhibition has two main consequences:

It reduces the production of AA-derived pro-inflammatory eicosanoids. nih.gov

It leads to the synthesis of an alternative series of metabolites derived from EPA. nih.govnih.gov

The EPA-derived metabolites, such as thromboxane A3 (TXA3) and prostaglandin I3 (PGI3), are generally less biologically active or have different, often anti-inflammatory or resolving, properties compared to their AA-derived counterparts. nih.gov For example, TXA3 has a neutral effect on platelet aggregation, whereas the AA-derived TXA2 is a potent platelet aggregator. nih.gov Similarly, EPA metabolism by lipoxygenase leads to the formation of LTB5, which is a weak chemoattractant compared to the potent pro-inflammatory LTB4 derived from AA. nih.gov Furthermore, EPA is a precursor to a class of specialized pro-resolving mediators, including resolvins of the E-series, which actively promote the resolution of inflammation. nih.gov

Table 1: Comparison of Metabolites from Arachidonic Acid (AA) vs. Eicosapentaenoic Acid (EPA)
EnzymeSubstrateKey MetabolitesPrimary EffectSource
Cyclooxygenase (COX)Arachidonic Acid (AA)Prostaglandins (B1171923) (PGE₂), Thromboxanes (TXA₂)Pro-inflammatory, Potent platelet aggregator nih.gov
Eicosapentaenoic Acid (EPA)Prostaglandins (PGE₃), Thromboxanes (TXA₃)Weakly inflammatory, Weak platelet aggregator nih.gov
Lipoxygenase (LOX)Arachidonic Acid (AA)Leukotrienes (LTB₄)Potent chemoattractant, Pro-inflammatory nih.gov
Eicosapentaenoic Acid (EPA)Leukotrienes (LTB₅), Resolvins (E-series)Weak chemoattractant, Pro-resolving nih.govnih.gov

This compound influences triglyceride (TG) metabolism in the liver. One of the proposed mechanisms for its TG-lowering effect is the inhibition of key enzymes involved in triglyceride and VLDL synthesis. drugbank.comyoutube.com This includes the inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT). drugbank.com DGAT is a crucial enzyme that catalyzes the final step in triglyceride synthesis, combining diacylglycerol (DAG) with a fatty acyl-CoA. By inhibiting DGAT, EPA reduces the liver's capacity to synthesize triglycerides. drugbank.com

The effect of this compound on lipoprotein lipase (B570770) (LPL) activity appears to be a component of its lipid-modifying effects, though findings vary across studies. LPL is the primary enzyme responsible for hydrolyzing triglycerides within circulating chylomicrons and VLDL, facilitating the clearance of these particles from the bloodstream. nih.gov

Some research indicates that treatment with the ethyl ester of EPA increases LPL activity. drugbank.comnih.gov In one study with rats, administration of EPA ethyl ester led to increased LPL activity in heparin-injected plasma, suggesting a stimulatory effect on triglyceride degradation. nih.gov However, other studies have reported more nuanced results. A human trial comparing EPA and DHA found that while both lowered triglycerides, only DHA supplementation significantly increased LPL activity, whereas EPA did not cause a significant change. researchgate.net Another study reported that reductions in plasma triglycerides were inversely associated with changes in LPL activity after both EPA and DHA supplementation. nih.gov Furthermore, some research suggests that the effects of EPA on LPL activity may be sex-specific. researchgate.netnih.gov In vitro studies using adipocytes have shown that EPA can increase the gene expression of LPL. nih.gov

Table 2: Summary of Research Findings on EPA and Lipoprotein Lipase (LPL) Activity
Study TypeSubjectFinding on LPL ActivitySource
Animal StudyRatsIncreased LPL activity in heparin-injected plasma. nih.gov
Human Clinical TrialMen and postmenopausal womenNo significant change in LPL activity with EPA supplementation. researchgate.netnih.gov
Human Clinical TrialMen and postmenopausal womenEffects of EPA on lipoprotein metabolism differed between men and women. nih.gov
In Vitro Study3T3-L1 adipocytesIncreased Lpl gene expression. nih.gov

Cellular Homeostasis and Stress Responses (e.g., ER stress, mitochondrial function)

EPA has been shown to play a significant role in modulating cellular stress responses, particularly endoplasmic reticulum (ER) stress and mitochondrial function.

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Chronic or unresolved ER stress can lead to apoptosis. Studies have demonstrated that EPA can alleviate ER stress in various cell types. nih.govresearchgate.net For instance, in nucleus pulposus cells stimulated with an oxidative stressor, EPA treatment led to a significant decrease in key ER stress biomarkers, including GRP78, ATF4, and CHOP. nih.gov Similarly, in macrophages, EPA attenuated ER stress by reducing the expression of HSPA5/GRP78, BIP, and CHOP at both the gene and protein levels. biorxiv.orgresearchgate.net

Table 3: Effect of EPA on Endoplasmic Reticulum (ER) Stress Biomarkers
BiomarkerFunctionEffect of EPA TreatmentSource
GRP78 (BiP)ER chaperone, central regulator of UPRExpression reduced nih.govbiorxiv.orgresearchgate.net
p-PERK/PERKUPR sensor protein kinaseRatio reduced nih.gov
ATF4Transcription factor activated during ER stressExpression reduced nih.govbiorxiv.orgresearchgate.net
CHOPPro-apoptotic transcription factor induced by ER stressExpression reduced nih.govresearchgate.netbiorxiv.orgresearchgate.net

In addition to mitigating ER stress, EPA has been shown to improve mitochondrial function, particularly under conditions where mitochondrial dysfunction is evident. nih.gov Research on macrophages indicates that EPA can mitigate oxidative stress by preserving the mitochondrial membrane potential and reducing reactive oxygen species (ROS) levels. biorxiv.orgresearchgate.net In a study on post-myocardial infarction rat hearts, a state associated with high oxidative stress and mitochondrial dysfunction, chronic administration of icosapent ethyl was found to be beneficial. nih.gov These protective effects on cellular homeostasis are linked to EPA's ability to activate pathways such as the G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor alpha (PPARα), which in turn suppress inflammatory and oxidative stress responses. biorxiv.orgresearchgate.netnih.gov

Preclinical and Translational Research on Ethyl Icosa 5,8,11,14,17 Pentaenoate: Mechanistic Insights from in Vitro and in Vivo Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using cultured cells have been instrumental in dissecting the molecular pathways modulated by ethyl EPA. These models allow for controlled experiments to observe the direct effects of the compound on specific cell types and to analyze subsequent changes in gene and protein expression.

Studies in Specific Cell Types (e.g., Hepatocytes, Adipocytes, Immune Cells)

Hepatocytes: In liver cells, ethyl EPA has been shown to improve the activity of liver β-oxidase, an enzyme involved in fatty acid oxidation. medchemexpress.com This leads to a reduction in total liver triglyceride levels. medchemexpress.com Studies have also demonstrated that EPA can markedly reduce fatty droplets in liver cells. nih.gov The mechanisms behind these effects include the suppression of SREBP-1 processing, which is a key regulator of lipogenesis, and the enhancement of intrahepatic triglyceride hydrolysis. nih.gov

Adipocytes: Research on 3T3-L1 pre-adipocyte cells has revealed that EPA can inhibit adipogenesis, the process of fat cell formation. nih.gov Specifically, EPA added during the differentiation stage was found to be anti-adipogenic. nih.gov This effect is thought to be mediated through the activation of PKA and increased expression of COX-2, while also reducing the effectiveness of PPARγ activators, which are crucial for adipocyte differentiation. nih.gov However, some studies have noted that the impact on lipid droplet accumulation may be dose-dependent, with lower concentrations showing less of an effect. nih.gov

Immune Cells: The effects of ethyl EPA on immune cells are complex and multifaceted. In murine models of obesity, dietary supplementation with ethyl EPA has been shown to differentially enhance the frequency and percentage of certain B-cell subsets. nih.gov This was correlated with an increase in natural serum IgM and cecal IgA. nih.gov Ex vivo stimulation of B cells from these mice showed that EPA enhanced the production of cytokines. nih.gov In vitro studies on other immune cells have shown that EPA can promote the differentiation of CD4+ CD25+ cells into regulatory T cells (Tregs). nih.gov Furthermore, EPA and its derivatives have been found to decrease the gene expression of pro-inflammatory cytokines in macrophages. nih.gov Treatment of basophilic leukemia cells with EPA has also been shown to reduce basophil activation. nih.gov

Investigations on Gene Expression and Protein Regulation in Cell Culture

Ethyl EPA exerts its effects by modulating the expression of a wide array of genes and the activity of various proteins.

Gene Expression: In endothelial cells, a synthetic analogue of EPA has been shown to selectively inhibit the up-regulation of several genes involved in inflammation, such as E-selectin, at the level of transcription. nih.gov In adipocytes, EPA has been observed to increase the expression of cyclooxygenase-2 (COX-2). nih.gov In chondrocytes, EPA and DHA have been found to reduce the gene expression of inflammatory factors like COX-2 and cytokines, as well as cartilage-degrading enzymes. alfavet.de

Protein Regulation: A key mechanism of EPA's action is its competition with arachidonic acid for the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). alfavet.detandfonline.com This results in the production of less inflammatory eicosanoids. alfavet.de EPA is also known to inhibit key enzymes involved in triglyceride synthesis, such as phosphatidic acid phosphatase/phosphohydrolase and diacylglycerol acyltransferase. tandfonline.com In hepatocytes, EPA has been shown to suppress the maturation of sterol regulatory element-binding protein-1 (SREBP-1), a critical transcription factor for lipogenesis. nih.gov Furthermore, EPA can activate peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a role in regulating lipid and glucose metabolism and has immunoregulatory effects. nih.gov

In Vivo Animal Models for Pathophysiological Studies

Animal models, particularly rodents, have been crucial for understanding the physiological effects of ethyl EPA in the context of complex diseases.

Rodent Models (e.g., Mice, Rats) of Metabolic Dysregulation

High-Fat Diet-Induced Obesity: In mice fed a high-fat diet, administration of ethyl EPA has been shown to reduce liver weight and the accumulation of fatty droplets in liver cells. nih.gov It also lowered plasma levels of total cholesterol, free total cholesterol, phospholipids (B1166683), and triglycerides. nih.gov In female mice, EPA ethyl esters were found to prevent fat mass accumulation, which may be mechanistically linked to the increased biosynthesis of its metabolite, 8-hydroxyeicosapentaenoic acid (8-HEPE). nih.gov These mice also showed prevention of hyperinsulinemia and hyperglycemia. nih.gov

Genetic Models of Hyperlipidemia: In ApoE- and LDL-receptor-deficient mice, a model for hyperlipidemia, administration of EPA reduced the development of atherosclerotic lesions and increased the omega-3 PUFA content in cells without altering total cholesterol or HDL levels. nih.gov

Models of Hypothyroidism: In rats with hypothyroidism induced by 1-methyl-2-imidazole thiol, ethyl EPA was able to inhibit the decrease in thyroid hormone levels and changes to thyroid follicles. medchemexpress.com

Studies on Anti-inflammatory and Immunomodulatory Mechanisms in Animal Models

Atherosclerosis Models: In mouse models of atherosclerosis, EPA treatment led to atherosclerotic plaques with a more stable morphology, characterized by less lipid deposition, reduced macrophage accumulation, increased smooth muscle cells, and greater collagen content. nih.gov This was associated with an anti-inflammatory effect on endothelial cells, including the inhibition of adhesion molecule expression and monocyte chemoattractant protein-1 (MCP-1). nih.gov

Immune Response Models: In a murine model of diet-induced obesity, ethyl EPA was shown to enhance B-cell activity in a time-dependent manner. nih.gov This included increasing the frequency of specific B-cell subsets and enhancing cytokine production upon stimulation. nih.gov In a murine cardiac allograft transplantation model, a high dose of purified EPA significantly prolonged allograft survival, suggesting that EPA induced regulatory T cells (Tregs) through a PPARγ-dependent mechanism. nih.gov

Application of Omics Technologies in Preclinical Investigations

While specific studies applying a full suite of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) directly to ethyl EPA preclinical investigations are emerging, the principles of these technologies are inherent in much of the research conducted. For instance, gene expression studies fall under the umbrella of transcriptomics, and the analysis of fatty acid profiles and metabolites like 8-HEPE is a form of metabolomics. nih.govnih.gov

Predictive functional profiling of microbial communities in mice has revealed that EPA can reverse high-fat diet-associated changes in genes related to pathways such as Th17 cell differentiation and PI3K-Akt signaling. nih.gov Metabolomics approaches have been used to track the changes in plasma and red blood cell fatty acid profiles following treatment with icosapent ethyl, showing significant increases in EPA and its metabolite docosapentaenoic acid, and decreases in omega-6 fatty acids like arachidonic acid. nih.gov

The broader application of omics technologies holds the potential to provide a more holistic and unbiased view of the molecular changes induced by ethyl EPA, potentially uncovering novel mechanisms of action and biomarkers of response. nih.gov These technologies can identify adaptive responses to the compound at low levels that may not yet produce observable phenotypic changes but indicate cellular stress or pathway modulation. nih.gov

Transcriptomics and Proteomics for Pathway Discovery

The advent of high-throughput "omics" technologies has enabled a deeper understanding of the molecular landscape altered by ethyl icosa-5,8,11,14,17-pentaenoate. Transcriptomic and proteomic studies have been instrumental in identifying the gene and protein expression changes that mediate its biological effects.

In vitro studies using human endothelial cells have provided significant insights into the anti-inflammatory and cytoprotective properties of EPA. A recent proteomic analysis of human umbilical vein endothelial cells (HUVECs) treated with EPA and challenged with the pro-inflammatory cytokine interleukin-6 (IL-6) revealed significant changes in protein expression. nih.gov EPA treatment led to an increase in the expression of several key proteins involved in antioxidant defense and nitric oxide (NO) bioavailability. nih.gov For instance, proteins such as heme oxygenase-1 (HMOX-1), thioredoxin (TXN), and NAD(P)H quinone dehydrogenase 1 (NQO1) were upregulated. nih.gov These proteins are known to be regulated by the transcription factor Nrf2, which plays a crucial role in the cellular antioxidant response. nih.gov The study also observed an increase in dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that degrades endogenous inhibitors of endothelial nitric oxide synthase (eNOS), and α-synuclein (SNCA), which can activate eNOS. nih.gov These findings suggest that EPA improves endothelial function by enhancing the antioxidant capacity of the cells and promoting NO production. nih.gov

Preclinical animal models have further expanded our understanding of the transcriptomic effects of this compound. In a study involving a mouse model of early-life stress-induced adolescent depression, RNA sequencing of the liver revealed that EPA administration could reverse some of the stress-induced changes in gene expression. simsonpharma.com Specifically, early-life stress was found to downregulate genes involved in the biosynthesis of unsaturated fatty acids, including the rate-limiting enzymes fatty acid desaturases 1 and 2 (FADS1/2). simsonpharma.com EPA supplementation was shown to ameliorate the depression-like behaviors in these mice, suggesting a link between hepatic fatty acid metabolism and mental health that can be modulated by EPA. simsonpharma.com

Proteomic Changes in Human Endothelial Cells Treated with EPA

This table summarizes the key proteins with altered expression in human umbilical vein endothelial cells (HUVECs) following treatment with eicosapentaenoic acid (EPA) and challenge with IL-6, as identified by proteomic analysis. nih.gov

ProteinFold Change with EPA TreatmentFunction
PARK7 (DJ-1)1.1-fold increaseStabilizes Nrf2, promoting antioxidant response.
Thioredoxin (TXN)1.2-fold increaseAntioxidant protein.
NAD(P)H quinone dehydrogenase 1 (NQO1)1.3-fold increaseAntioxidant enzyme.
Peroxiredoxin-2 (PRDX2)1.1-fold increaseAntioxidant enzyme.
Dimethylarginine dimethylaminohydrolase (DDAH)IncreasedDegrades inhibitors of eNOS, increasing NO bioavailability.
α-synuclein (SNCA)1.2-fold increaseCan activate eNOS.

Metabolomics and Lipidomics for Comprehensive Metabolite Profiling

Metabolomic and lipidomic approaches provide a snapshot of the downstream effects of this compound on cellular metabolism and lipid signaling. These studies have been crucial in identifying the bioactive metabolites of EPA and understanding how it alters the lipid landscape of various tissues.

In a preclinical study using female C57BL/6J mice fed a high-fat diet, supplementation with EPA ethyl esters was found to prevent fat mass accumulation. nih.gov Lipidomic analysis of the white adipose tissue from these mice revealed that EPA treatment led to a significant increase in the levels of its downstream metabolite, 8-hydroxyeicosapentaenoic acid (8-HEPE). nih.gov In vitro experiments on cultured adipocytes further showed that 8-HEPE could reduce the accumulation of lipid droplets, suggesting that this metabolite may mediate the anti-adipogenic effects of EPA. nih.gov

Another study investigating the effects of highly purified ethyl all-cis-5,8,11,14,17-icosapentaenoate (B1261256) (EPA-E) on rabbit platelets provided detailed lipidomic data. nih.gov Repeated administration of EPA-E for four weeks resulted in a significant increase in the level of EPA within the platelet phospholipids. nih.gov This incorporation of EPA into the platelet membrane was associated with a suppression of collagen-induced platelet aggregation and thromboxane (B8750289) B2 (TXB2) formation. nih.gov Interestingly, the level of arachidonic acid (AA) in the platelet phospholipids did not show significant changes, suggesting a specific enrichment of EPA. nih.gov

Lipid Profile Changes in Rabbit Platelet Phospholipids after EPA-E Administration

This table shows the changes in the fatty acid composition of platelet phospholipids in rabbits after repeated administration of this compound (EPA-E) for 4 weeks. nih.gov

Fatty AcidChange after EPA-E AdministrationAssociated Effect
Eicosapentaenoic Acid (EPA)Markedly increasedSuppressed collagen-induced platelet aggregation and TXB2 formation.
Arachidonic Acid (AA)Practically no change-

Comparative Studies with Other Omega-3 Forms in Preclinical Models

Comparative studies are essential to delineate the specific effects of this compound from those of other omega-3 fatty acids, such as docosahexaenoic acid (DHA), or different formulations of EPA. These studies have highlighted that while EPA and DHA are both beneficial, they often exert distinct biological effects.

A study directly comparing the effects of ethyl esters of EPA and DHA in a murine model of obesity found that both fatty acids differentially enhanced the frequency and percentage of specific B-cell subsets. nih.gov However, they did not lead to improvements in fat mass or glucose clearance in this particular model. nih.gov This suggests that the immunomodulatory effects of EPA and DHA may be independent of their metabolic effects under certain conditions.

In a rat model of Alzheimer's disease, a comparative study investigated the effects of EPA in the form of phosphatidylcholine (EPA-PC) versus its ethyl ester (EPA-EE), and also compared these with DHA-EE. unc.edu The results showed that EPA-PC, but not EPA-EE, significantly improved cognitive impairment induced by amyloid-beta, and its effect was comparable to that of DHA-EE. unc.edu Mechanistically, both EPA-PC and DHA-EE were found to decrease lipid peroxidation and alleviate mitochondria-dependent apoptosis. unc.edu This study underscores the importance of the molecular form in which EPA is delivered.

A transcriptomic comparison of EPA and DHA supplementation in mice fed a high-fat diet revealed distinct effects on gene expression in the liver and skeletal muscle. While both fatty acids partially preserved insulin (B600854) signaling, they modulated different cellular processes. nih.gov In skeletal muscle, DHA was found to increase the expression of genes responsive to stress, whereas EPA upregulated transcripts related to the cell cycle. nih.gov In the liver, DHA attenuated some of the transcriptional changes induced by the high-fat diet, while EPA appeared to potentiate some pro-inflammatory effects in this specific context. nih.gov

Another in vitro study using THP-1 macrophages provided further evidence for the differential effects of EPA and DHA on gene expression. Both omega-3 fatty acids regulated genes involved in the cell cycle, apoptosis, immune response, and inflammation, but they did so in a differential and dose-dependent manner. For instance, at lower concentrations, EPA had a greater impact on regulating cell cycle genes, while DHA was more potent in modulating immune response genes.

Comparative Effects of EPA and DHA on Gene Expression in THP-1 Macrophages

This table summarizes the differential effects of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) on the expression of genes in different functional pathways in LPS-stimulated THP-1 macrophages.

Functional PathwayEffect of EPAEffect of DHA
Cell CycleMore potent in repressing cell cycle genes at lower doses.Less potent than EPA at lower doses.
Immune ResponseLess potent in repressing immune response genes at lower doses.More potent than EPA at lower doses.
ApoptosisModulated pathways involved in apoptosis.Modulated pathways involved in apoptosis.
InflammationRegulated genes involved in inflammation.Regulated genes involved in inflammation.

Emerging Research Areas and Future Directions for Ethyl Icosa 5,8,11,14,17 Pentaenoate

Nanotechnology and Advanced Delivery Systems for Enhanced Bioactivity

A significant challenge in the application of Ethyl icosa-5,8,11,14,17-pentaenoate is its lipophilic nature, which can result in poor bioavailability, particularly when consumed without a high-fat meal. researchgate.net To overcome this limitation, researchers are increasingly turning to nanotechnology and advanced delivery systems. The primary goal is to improve its solubility, stability, and absorption in the body.

Self-emulsifying drug delivery systems (SEDDS) have shown considerable promise. These systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. nih.govscispace.com One study demonstrated that a SEDDS formulation containing EPA and docosahexaenoic acid (DHA) ethyl esters significantly improved the absorption of total omega-3s compared to the unformulated oil. nih.gov This enhancement is attributed to the formation of small emulsion droplets, which increases the surface area for enzymatic digestion and absorption. researchgate.net

Other promising nanocarriers include:

Silica (B1680970) Nanoemulsions: Encapsulating EPA in silica-based nanoemulsions has been shown to protect the compound from degradation and improve its pharmacological properties. nih.gov In one study, EPA loaded into a silica nanoemulsion demonstrated superior efficacy in ameliorating hepatic inflammation compared to EPA alone, highlighting the potential of this delivery vehicle. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds. They offer advantages such as controlled release and improved stability. Research is ongoing to optimize these carriers for this compound delivery.

Delivery SystemMechanism of ActionObserved Benefit for Omega-3 Ethyl EstersReference
Self-Emulsifying Drug Delivery System (SEDDS)Spontaneously forms a nanoemulsion in the GI tract, increasing surface area.Significantly improved oral absorption and bioavailability, even on a low-fat diet. nih.govscispace.com
Silica NanoemulsionEncapsulates the compound in porous silica nanoparticles, enhancing stability.Improved management of hepatic inflammation compared to non-encapsulated form. nih.gov

Interaction with the Microbiome and Host-Microbe Metabolic Crosstalk

The gut microbiome plays a pivotal role in host metabolism and immunity. Research increasingly indicates that dietary fats, including omega-3 fatty acids, can significantly shape the composition and function of the gut microbial community. nih.govmdpi.com

Studies have shown that supplementation with EPA ethyl esters can restructure the gut microbiota. nih.gov In a study using a high-fat diet mouse model, EPA ethyl esters robustly increased the abundance of Akkermansia muciniphila, a bacterium known to be beneficial for glucose homeostasis, while causing a temporal shift in several other bacterial phyla. nih.govunc.edu The interaction between omega-3s and the microbiome can lead to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), which have anti-inflammatory properties. nih.govmdpi.com

Furthermore, predictive functional profiling of microbial communities has revealed that EPA can reverse high-fat diet-associated changes in microbial genes related to key signaling pathways, including Th-17 cell differentiation and insulin (B600854) signaling. nih.gov This host-microbe metabolic crosstalk suggests that some of the systemic benefits of this compound may be mediated by its influence on the gut ecosystem. nih.govnih.gov

Computational and Systems Biology Approaches for Predictive Modeling

The complex biological effects of this compound involve a vast network of metabolic and signaling pathways. themedicalbiochemistrypage.org Computational and systems biology approaches are becoming indispensable tools for understanding and predicting these interactions on a larger scale.

These approaches can be used to:

Model Metabolic Pathways: The synthesis of EPA and its subsequent conversion into bioactive lipid mediators like resolvins and protectins involves numerous enzymatic steps. researchgate.netresearchgate.net Computational models can simulate this metabolic flux, helping to identify rate-limiting steps and predict how supplementation might alter the balance of pro-inflammatory and anti-inflammatory molecules. nih.gov

Integrate 'Omics' Data: Systems biology allows for the integration of data from genomics, transcriptomics (including miRNAs and lncRNAs), proteomics, and metabolomics. By combining these datasets, researchers can construct comprehensive network models to identify novel targets and pathways regulated by this compound.

Predictive Toxicology and Efficacy: As data accumulates, machine learning and predictive modeling could be used to forecast individual responses to supplementation based on genetic or microbiome profiles, paving the way for personalized nutrition strategies.

Development of Novel Bioanalytical Tools and Methodologies

Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies and for establishing correlations with clinical outcomes.

Current gold-standard methods often involve chromatography coupled with mass spectrometry:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for determining levels of EPA ethyl ester in plasma. nih.govnih.govresearchgate.net Researchers have developed and validated novel LC-MS/MS assays with high linearity and precision, allowing for detailed pharmacokinetic profiling. nih.gov

Gas Chromatography (GC): GC, typically with a flame ionization detector (FID), is also widely used for the analysis of fatty acid ethyl esters. uspnf.com

The development of novel bioanalytical tools is focused on improving throughput, reducing sample volume, and enhancing the ability to measure a wider range of lipid mediators simultaneously (lipidomics). High-performance liquid chromatography (HPLC) methods are also well-established for the simultaneous quantification of multiple fatty acids in plasma. researchgate.net These advancements are critical for translating research findings into clinical practice and for better understanding the metabolic fate and action of this compound.

Conclusion: Synthesis of Academic Knowledge on Ethyl Icosa 5,8,11,14,17 Pentaenoate

Summary of Key Academic Contributions and Mechanistic Understanding

The scientific journey of ethyl icosa-5,8,11,14,17-pentaenoate has been marked by pivotal clinical trials that have not only demonstrated its therapeutic benefits but also spurred deeper investigation into its multifaceted mechanisms of action.

Key Clinical Trials and Efficacy:

The landmark REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial) stands as a cornerstone in the academic understanding of this compound. researchgate.netacc.org This multicenter, randomized, double-blind, placebo-controlled trial involved over 8,000 statin-treated patients with elevated triglyceride levels and either established cardiovascular disease or diabetes with other risk factors. acc.orgnih.gov The trial demonstrated a significant 25% relative risk reduction in the primary composite endpoint of major adverse cardiovascular events, including cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, and unstable angina. researchgate.netacc.orgvascepa.com

Prior to REDUCE-IT, the MARINE and ANCHOR studies established the efficacy of icosapent ethyl in lowering triglyceride levels in patients with very high (≥500 mg/dL) and high (200-499 mg/dL) triglycerides, respectively. nih.govnih.gov Notably, these studies showed that icosapent ethyl effectively reduced triglycerides and other atherogenic lipid parameters without significantly increasing low-density lipoprotein cholesterol (LDL-C) levels. nih.govnih.gov

Mechanistic Insights:

While initially recognized for its triglyceride-lowering effects, research has revealed that the benefits of this compound extend beyond simple lipid reduction. nih.gov Its pleiotropic effects are a key area of academic focus.

Lipid Metabolism: The primary mechanism involves the reduction of hepatic very low-density lipoprotein (VLDL) synthesis and secretion, coupled with enhanced clearance of triglycerides from circulating VLDL particles. drugbank.com Potential molecular mechanisms include increased β-oxidation of fatty acids, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and decreased hepatic lipogenesis. drugbank.com

Anti-inflammatory Effects: Chronic inflammation is a critical factor in the development and progression of atherosclerosis. researchgate.net EPA has been shown to have anti-inflammatory properties. mdpi.com Studies have indicated that icosapent ethyl can reduce levels of high-sensitivity C-reactive protein (hsCRP), a marker of inflammation, particularly in patients with less-controlled diabetes. nih.govnih.gov

Plaque Stabilization and Regression: Research suggests that EPA incorporates into coronary plaques, potentially leading to a more stable plaque phenotype that is less prone to rupture. researchgate.netnih.gov The EVAPORATE trial provided evidence that icosapent ethyl may slow the progression of coronary atherosclerosis. nih.gov

Endothelial Function and Oxidative Stress: EPA is believed to improve endothelial function and reduce oxidative stress, both of which are crucial in maintaining vascular health. nih.govmdpi.com

The following table summarizes the key findings from pivotal clinical trials:

TrialPatient PopulationKey Findings
REDUCE-IT Statin-treated patients with elevated triglycerides and high cardiovascular risk25% relative risk reduction in major adverse cardiovascular events. researchgate.netacc.org
MARINE Patients with very high triglycerides (≥500 mg/dL)Significant reduction in triglyceride levels without increasing LDL-C. nih.govnih.gov
ANCHOR Statin-treated patients with high triglycerides (200-499 mg/dL)Effective in lowering triglycerides and other atherogenic lipid parameters. nih.govnih.gov
JELIS Japanese patients with hypercholesterolemiaShowed a reduction in major coronary events, particularly in secondary prevention. mdpi.com

Unanswered Questions and Future Research Trajectories in Lipid Biochemistry

Despite the significant advancements in understanding this compound, several questions remain, paving the way for future research.

The EPA vs. EPA/DHA Debate:

A significant area of ongoing scientific discussion is the differential effects of EPA alone versus combinations of EPA and docosahexaenoic acid (DHA). nih.govfrontiersin.org While icosapent ethyl (pure EPA) demonstrated clear cardiovascular benefits in REDUCE-IT, other trials with mixed EPA/DHA formulations, such as the STRENGTH trial, did not show a similar reduction in cardiovascular events. mdpi.comlipid.org This has led to the hypothesis that DHA may attenuate some of the beneficial effects of EPA or that the specific formulation and purity of EPA are critical. nih.gov Future research is needed to fully elucidate the distinct and combined roles of these omega-3 fatty acids in cardiovascular health.

Mechanisms Beyond Triglyceride Lowering:

The magnitude of cardiovascular risk reduction observed in the REDUCE-IT trial appears to be greater than what would be expected from triglyceride lowering alone. nih.gov This suggests that other mechanisms, such as the anti-inflammatory, anti-thrombotic, and plaque-stabilizing effects of EPA, play a crucial role. nih.govnih.gov Future research trajectories will likely focus on further unraveling these non-lipid-lowering mechanisms at a molecular and cellular level.

Long-Term Effects and Other Populations:

While REDUCE-IT provides robust long-term data, further studies are warranted to understand the very long-term effects of icosapent ethyl. Additionally, research is needed to explore its efficacy and safety in different patient populations, including those with lower triglyceride levels or in primary prevention settings.

Impact on Gut Microbiome:

Emerging research suggests that omega-3 fatty acids can influence the composition of the gut microbiome. mdpi.com The interplay between this compound, the gut microbiome, and cardiovascular health is a nascent but promising area for future investigation.

Broader Implications for Fundamental Lipid Science and Translational Research Approaches

The research and clinical development of this compound have had a profound impact on the broader fields of lipid science and translational research.

Shift in Focus Beyond LDL-C:

For decades, the primary focus of lipid-lowering therapy has been on reducing LDL-C. The success of icosapent ethyl has highlighted the importance of addressing residual cardiovascular risk that persists despite optimal statin therapy and LDL-C control. mdpi.com This has catalyzed a paradigm shift in clinical lipid management, with a greater emphasis on triglycerides and triglyceride-rich lipoproteins as therapeutic targets.

Advancements in Drug Development:

The development of a highly purified, stable ethyl ester of a single fatty acid has set a new standard for the formulation of omega-3 fatty acid-based therapies. researchgate.netnih.gov This has underscored the importance of purity and the specific composition of fatty acid formulations in achieving clinical benefits. This will likely influence the design and development of future lipid-modifying agents.

A Tool for Fundamental Research:

This compound serves as a valuable tool for basic and translational researchers to investigate the fundamental roles of EPA in various physiological and pathological processes. Its availability as a well-characterized and clinically validated compound allows for more precise studies into the molecular mechanisms of omega-3 fatty acids.

Informing Clinical Trial Design:

The design and execution of the REDUCE-IT trial have provided a blueprint for future cardiovascular outcome trials of lipid-modifying therapies. The focus on a high-risk patient population with residual risk despite standard-of-care treatment is a model that will likely be adopted in future studies.

Q & A

Q. How is Ethyl Icosa-5,8,11,14,17-pentaenoate structurally characterized, and what analytical methods validate its identity?

Answer: The compound is identified via IUPAC nomenclature as Ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, with molecular formula C22H34O2 (MW: 330.5). Key methods include:

  • Nuclear Magnetic Resonance (NMR) to confirm double-bond geometry and ester functional groups .
  • SMILES notation (e.g., CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC) and InChIKey (e.g., SSQPWTVBQMWLSZ-UHFFFAOYSA-N) for digital database alignment .
  • High-Performance Liquid Chromatography (HPLC) to distinguish it from methyl esters (e.g., methyl eicosa-5,8,11,14,17-pentaenoate, C21H32O2) .

Q. What synthetic routes are used to produce Ethyl Icosapentate, and how are impurities managed?

Answer: Synthesis typically involves esterification of eicosapentaenoic acid (EPA) with ethanol under acid catalysis. Critical steps include:

  • Purification via column chromatography to remove unreacted EPA or transesterification byproducts .
  • Isomer control : Impurities like (5Z,8E,11Z,14Z,17Z)-isomers are minimized using low-temperature reactions to prevent double-bond migration .
  • Quality control with GC-MS to ensure ≥95% purity, as per pharmaceutical standards .

Q. How is Ethyl Icosapentate quantified in lipid formulations, and what are key validation parameters?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard:

  • Sample preparation : Saponification followed by derivatization to fatty acid methyl esters (FAMEs) .
  • Validation parameters : Linearity (R<sup>2</sup> >0.99), limit of detection (LOD <0.1 µg/mL), and recovery rates (95–105%) .
  • Relative area percentage analysis distinguishes EPA-E from co-eluting compounds like docosahexaenoic acid esters .

Advanced Research Questions

Q. What experimental approaches elucidate the pharmacokinetic behavior of Ethyl Icosapentate in lipid metabolism studies?

Answer:

  • Stable isotope tracing : Deuterated EPA-E is administered to track incorporation into cell membranes and β-oxidation pathways .
  • Lipoprotein fractionation : Ultracentrifugation separates chylomicrons, VLDL, and HDL to study EPA-E distribution .
  • Enzyme inhibition assays : Co-administration with 5-lipoxygenase (5-LOX) inhibitors (e.g., zileuton) evaluates competition for arachidonate-binding sites .

Q. How do stereoisomeric impurities impact the biological activity of Ethyl Icosapentate?

Answer: Non-cis isomers (e.g., 8E or 11E) reduce efficacy due to altered enzyme binding:

  • In vitro models : Isolated isomers are tested in endothelial cells for prostaglandin-I2 (PGI2) synthesis, showing 30–50% lower activity compared to all-cis EPA-E .
  • Molecular docking : Simulations reveal E-isomers disrupt hydrogen bonding with cyclooxygenase-2 (COX-2) active sites .

Q. What methodologies assess the oxidative stability of Ethyl Icosapentate in long-term storage?

Answer:

  • Accelerated stability testing : Samples are stored at 40°C/75% RH for 6 months, with periodic peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) measurements .
  • Antioxidant screening : Tocopherols (0.01–0.1% w/w) or ascorbyl palmitate are added to inhibit radical chain reactions .
  • Light-exposure studies : UV-Vis spectroscopy monitors conjugated diene formation at 234 nm .

Q. How does Ethyl Icosapentate interact with Δ5-desaturase in polyunsaturated fatty acid biosynthesis?

Answer:

  • Enzyme kinetics : Recombinant Δ5-desaturase is incubated with EPA-E and [<sup>14</sup>C]-labeled substrates; product analysis via TLC shows EPA-E competitively inhibits arachidonate synthesis (Ki = 2.3 µM) .
  • Gene expression profiling : RT-qPCR reveals EPA-E downregulates FADS1 (Δ5-desaturase gene) in hepatocytes, reducing pro-inflammatory eicosanoid production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.